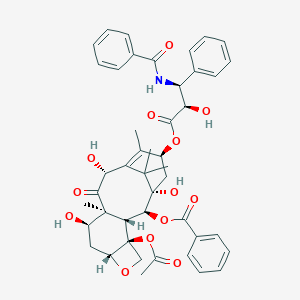

7-Epi-10-deacetyltaxol

Description

Overview of Taxane (B156437) Diterpenoids and Their Pharmacological Significance

Taxanes are a class of naturally occurring diterpenoids originally isolated from plants of the Taxus genus, commonly known as yew trees. wikipedia.org These compounds are characterized by a complex core structure, a taxadiene ring system, which has presented significant challenges to synthetic chemists due to its numerous chiral centers. wikipedia.orgacs.org The most illustrious member of this family is paclitaxel (B517696) (Taxol), a potent anticancer agent that has been a cornerstone of chemotherapy regimens for several decades. wikipedia.orgacs.orgmdpi.com

The primary mechanism of action for taxanes is their ability to disrupt microtubule function. wikipedia.org Microtubules are essential components of the cell's cytoskeleton, playing a critical role in cell division (mitosis). Taxanes bind to the β-tubulin subunit of microtubules, stabilizing them and preventing the depolymerization necessary for the dynamic process of cell division. wikipedia.org This leads to cell cycle arrest and ultimately, apoptosis (programmed cell death). wikipedia.orgnih.gov This unique mechanism of action makes taxanes powerful mitotic inhibitors. wikipedia.org

The pharmacological significance of taxanes extends beyond paclitaxel. Docetaxel (B913) (Taxotere) is another widely used chemotherapeutic agent, and cabazitaxel (B1684091) was approved for treating hormone-refractory prostate cancer. wikipedia.orgmdpi.com The success of these drugs has spurred extensive research into other taxane derivatives, both natural and semi-synthetic, in a quest for compounds with improved efficacy, better solubility, and reduced side effects. mdpi.comnih.gov The family of taxane diterpenes is extensive, with over 550 identified congeners. acs.orgresearchgate.net

Contextualization of 7-Epi-10-deacetyltaxol as a Key Taxane Derivative

This compound is a naturally occurring taxane diterpenoid and a derivative of the well-known anticancer drug, paclitaxel. caymanchem.com Its chemical structure is closely related to paclitaxel, with key differences at the C-7 and C-10 positions of the taxane core. Specifically, it is the 7-epimer of 10-deacetyltaxol (B21601), meaning the stereochemistry at the 7th carbon is different, and it lacks the acetyl group at the 10th position. This compound is also known by several synonyms, including 10-Deacetyl-7-epitaxol and 10-Deacetyl-7-epi-paclitaxel. caymanchem.comscbt.com

Initially identified in various Taxus species, this compound has also been isolated from endophytic fungi, such as Pestalotiopsis microspora found in the bark of Taxodium mucronatum. nih.govcaymanchem.comnih.gov The discovery of this taxane in microorganisms is significant as it presents a potential alternative and more sustainable source for production compared to the slow-growing yew trees. nih.govresearchgate.net

From a pharmaceutical standpoint, this compound is often considered an impurity or analog in the production of paclitaxel. ontosight.ai However, research has demonstrated that it possesses its own distinct biological activities. Studies have shown its potential as an α-glucosidase inhibitor and its cytotoxic effects against various cancer cell lines, including HeLa and human hepatocellular carcinoma (HepG2) cells. nih.govcaymanchem.commedchemexpress.com For instance, it has been shown to induce apoptosis and DNA fragmentation in HepG2 cells in a concentration-dependent manner. nih.govcaymanchem.com The investigation of such derivatives is crucial for understanding the structure-activity relationships within the taxane family and for the potential development of new therapeutic agents. ontosight.ai

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 78454-17-8 | caymanchem.comscbt.com |

| Molecular Formula | C45H49NO13 | caymanchem.comscbt.com |

| Formula Weight | 811.9 g/mol | caymanchem.com |

| Appearance | Solid (White to yellow) | medchemexpress.com |

| Purity | ≥95% to ≥98% | caymanchem.comscbt.com |

| λmax | 227 nm | caymanchem.com |

| Solubility | DMSO: 5 mg/ml, DMF: 10 mg/ml | caymanchem.com |

| Storage | -20°C | caymanchem.com |

| InChI Key | TYLVGQKNNUHXIP-DIYBZAJCSA-N | caymanchem.com |

Table 2: Investigated Biological Activities of this compound

| Activity | Cell Line/Target | IC50 Value | Source |

|---|---|---|---|

| α-glucosidase inhibition | α-glucosidase | 48.8 µM | caymanchem.com |

| Cytotoxicity | HeLa cells | 0.085 nM (or 85 µM, discrepancy in sources) | caymanchem.commedchemexpress.com |

| Cytotoxicity | HepG2 cells | 32.1 μM | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLVGQKNNUHXIP-DIYBZAJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H49NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559294 | |

| Record name | (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78454-17-8, 111149-94-1 | |

| Record name | 7-epi-10-Deacetyltaxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78454-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-epi-3'-epi-10-Deacetyltaxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111149941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Deacetyl-7-epipaclitaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078454178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78454-17-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-DEACETYL-7-EPIPACLITAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF8TD9Q8G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Bioproduction of 7 Epi 10 Deacetyltaxol

Natural Sources and Distribution in Taxus Species

7-Epi-10-deacetyltaxol has been identified and isolated from the stem bark of the Himalayan yew, Taxus wallichiana. koreascience.kr This species is a significant natural source for various taxanes, including the well-known anticancer agent paclitaxel (B517696). The isolation of this compound from the bark underscores the chemical diversity of taxoids within this plant. maxapress.com

The needles of the Japanese yew, Taxus cuspidata, have also been found to contain this compound. Research has shown that the needles of several Taxus species can be a viable source for taxol and its analogues. cabidigitallibrary.org

Taxus chinensis, the Chinese yew, is another species in which this compound has been detected. nih.gov Studies have focused on the content and distribution of active components in both cultivated and wild varieties of Taxus chinensis var. mairei, identifying various taxanes within the plant. amazonaws.com

The hybrid yew, Taxus media, is also known to produce this compound. This species is a cross between Taxus baccata and Taxus cuspidata and is widely cultivated. researchgate.net Analysis of its bark and needles has revealed the presence of several taxane (B156437) compounds. mdpi.com

Beyond the aforementioned species, this compound has been identified in a broader range of yews, highlighting its widespread, albeit often minor, occurrence within the genus. These species include:

Taxus brevifolia : The Pacific yew, from which paclitaxel was originally isolated. nih.govusda.gov

Taxus canadensis : The Canadian yew. nih.gov

Taxus floridana : The Florida yew. yale.edu

Taxus globosa : The Mexican yew. yale.edu

Taxus mairei : A species native to southern China. nih.gov

Table 1: Occurrence of this compound in Various Taxus Species

| Species | Common Name | Part(s) Where Found |

|---|---|---|

| Taxus wallichiana | Himalayan Yew | Stem Bark |

| Taxus cuspidata | Japanese Yew | Needles |

| Taxus chinensis | Chinese Yew | General |

| Taxus media | Hybrid Yew | General |

| Taxus brevifolia | Pacific Yew | Bark |

| Taxus canadensis | Canadian Yew | Needles |

| Taxus floridana | Florida Yew | General |

| Taxus globosa | Mexican Yew | General |

| Taxus mairei | Maire's Yew | General |

The concentration and presence of this compound can vary significantly between different tissues of the yew plant. Research has demonstrated its localization in various parts, including:

Bark : The bark of several Taxus species, such as T. wallichiana and T. brevifolia, is a known source of this compound. koreascience.krnih.gov

Needles : The needles, or leaves, of species like T. cuspidata and T. canadensis also contain this compound, often in concentrations comparable to other taxanes. cabidigitallibrary.orgnih.gov

Twigs : Twigs of Taxus plants have been analyzed and shown to contain a variety of taxoids.

Seeds : Taxane diterpenoids, including compounds structurally related to this compound, have been isolated from the seeds of Taxus chinensis. amazonaws.com

Table 2: Tissue-Specific Localization of this compound

| Plant Part | Presence Confirmed |

|---|---|

| Bark | Yes |

| Needles/Leaves | Yes |

| Twigs | Yes |

| Seeds | Yes (related compounds) |

The discovery that endophytic fungi—microorganisms that live within plant tissues without causing disease—could produce taxoids independently of the host plant was a significant breakthrough. This finding opened new avenues for the sustainable production of these valuable compounds, circumventing the slow growth of yew trees and the low yields of paclitaxel from bark extraction.

Isolation from Pestalotiopsis microspora Associated with Taxodium mucronatum

A key development in the study of this compound was its isolation from an endophytic fungus, Pestalotiopsis microspora, found in the bark of the Montezuma cypress, Taxodium mucronatum. nih.govresearchgate.net This was a notable discovery, as it demonstrated that non-Taxus plants could harbor taxoid-producing endophytes. researchgate.net

In a pivotal study, researchers identified a taxol derivative from the culture of this specific fungal strain. nih.govnih.gov The isolation process involved culturing the fungus and subsequently purifying the compound from the culture broth. researchgate.net The identification of the isolated substance as this compound was confirmed through rigorous analysis, including column chromatography and various spectroscopic and chromatographic comparisons with authentic paclitaxel standards. nih.govresearchgate.net This research represented the first report of this compound being isolated from a microbial source. nih.govresearchgate.net

Identification of Other Endophytic Fungi as Potential Producers

While the isolation from Pestalotiopsis microspora is the most direct and well-documented instance of microbial production of this compound, the broader context of taxoid-producing fungi is extensive. Numerous endophytic fungi have been identified as producers of paclitaxel and other related taxanes. nih.gov Genera such as Taxomyces, Fusarium, Alternaria, and Tubercularia have been isolated from various Taxus plants and have shown the ability to synthesize these complex molecules. nih.gov

Although these fungi are primarily noted for producing paclitaxel, their biosynthetic machinery for creating the core taxane skeleton suggests they could be potential producers of other taxoid variants, including epimers like this compound, under specific fermentation conditions or through genetic modification. The table below lists several taxoid-producing endophytic fungi, highlighting the diversity of microbial sources.

| Endophytic Fungus | Host Plant | Reported Taxoid Produced |

| Pestalotiopsis microspora | Taxodium mucronatum | This compound |

| Pestalotiopsis microspora | Taxus wallachiana | Paclitaxel |

| Taxomyces andreanae | Taxus brevifolia | Paclitaxel |

| Fusarium spp. | Taxus plants | Paclitaxel |

| Alternaria sp. | Taxus plants | Paclitaxel |

| Tubercularia sp. | Taxus plants | Paclitaxel |

Biotransformation and Chemical Interconversions of Taxane Precursors

The biosynthesis of taxoids is a complex multi-step process involving numerous enzymatic reactions. Understanding these pathways is crucial for enhancing the production of desired compounds through biotechnological approaches. Biotransformation, which uses microbial cells or their enzymes to perform specific chemical conversions, is a powerful tool for modifying taxane precursors.

Enzymatic Pathways Leading to this compound

The formation of the 7-epi configuration is a key structural feature of this compound. In taxane chemistry, epimerization at the C-7 position can occur, often through a retro-aldol reaction mechanism, particularly under basic conditions. researchgate.net While the precise enzymatic pathway leading to the 7-epi form within endophytic fungi has not been fully elucidated, it is hypothesized to involve an oxidase/reductase enzyme pair. nih.govbiorxiv.org This proposed mechanism would involve the oxidation of the 7-hydroxyl group to a ketone, followed by a stereoselective reduction to yield the epimeric 7-hydroxyl configuration.

The general biosynthetic pathway of taxol begins with the precursor 10-deacetylbaccatin III (10-DAB). A key enzyme, 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), catalyzes the acetylation of the C-10 hydroxyl group of 10-DAB to form baccatin (B15129273) III. mdpi.comfrontiersin.orgsemanticscholar.org It is plausible that an epimerase or a similar enzyme acts on a taxane intermediate to invert the stereochemistry at the C-7 position, leading to the formation of the "epi" series of taxoids.

Microbial Transformation of 10-Deacetylbaccatin III to Epimers

Biotransformation studies have demonstrated the feasibility of converting taxane precursors into their epimers using microorganisms. Research has shown that incubating 10-deacetylbaccatin III (10-DAB) with the fungus Curvularia lunata can result in the formation of 7-epi-10-deacetylbaccatin III (7-epi-10-DAB). researchgate.net This transformation directly establishes a microbial method for achieving the C-7 epimerization on the core taxane skeleton.

Conversely, the reverse reaction has also been demonstrated. Several microorganisms have been identified that can transform 7-epi-10-DAB back into 10-DAB, with reported yields as high as 70.8%. researchgate.net For instance, Bacillus mycoides has been used to efficiently convert the by-product 7-epi-10-DAB to the more synthetically useful 10-DAB. researchgate.net These microbial transformations highlight the enzymatic capabilities within various fungi and bacteria to interconvert between C-7 epimers of taxane precursors.

The table below summarizes the microbial transformations involving the C-7 epimerization of 10-deacetylbaccatin III.

| Microorganism | Substrate | Product(s) |

| Curvularia lunata | 10-deacetylbaccatin III (10-DAB) | 7-epi-10-deacetylbaccatin III (7-epi-10-DAB) |

| Bacillus mycoides | 7-epi-10-deacetylbaccatin III (7-epi-10-DAB) | 10-deacetylbaccatin III (10-DAB) |

Synthesis and Chemical Derivatization of 7 Epi 10 Deacetyltaxol

Semisynthetic Approaches to 7-Epi-10-deacetyltaxol Analogs

Semisynthesis, which utilizes naturally occurring precursors, remains a cornerstone for the generation of novel taxane (B156437) analogs. The primary starting material for many taxane syntheses is 10-deacetylbaccatin III, a compound that can be extracted in relatively high yields from the needles of the European yew tree (Taxus baccata). This readily available precursor provides the complex tetracyclic core of the taxane skeleton, upon which further chemical modifications can be made to introduce diverse functionalities and explore structure-activity relationships.

The general strategy for creating analogs of this compound involves the initial synthesis of the 7-epimer of a suitable taxane core, followed by the attachment of various side chains at the C-13 position. The epimerization at the C-7 position is a critical step that is often achieved under basic conditions. Once the 7-epi configuration is established, standard esterification procedures can be employed to introduce different side chains, thereby generating a library of this compound analogs for further investigation.

Chemical Transformation from Paclitaxel (B517696) and Related Taxanes

The formation of this compound can be achieved through the chemical transformation of more abundant, naturally occurring taxanes such as Paclitaxel and its derivatives. This transformation primarily revolves around the epimerization of the hydroxyl group at the C-7 position of the taxane core.

Paclitaxel can be converted to its C-7 epimer, 7-epi-paclitaxel, which can then be deacetylated at the C-10 position to yield this compound. The epimerization at the C-7 position is a known reaction that occurs under basic conditions. researchgate.net This process involves a retro-aldol reaction mechanism. nih.gov The C-7 epimer is thermodynamically more stable, a characteristic attributed to the formation of a strong hydrogen bond between the C-7α-hydroxyl group and the C-4α-acetate acyl oxygen. researchgate.net

Baccatin (B15129273) III and its more accessible precursor, 10-deacetylbaccatin III, are crucial starting materials for the semisynthesis of a wide array of taxanes. The synthesis of this compound from 10-deacetylbaccatin III involves a sequence of steps that includes the selective protection of other hydroxyl groups, epimerization at the C-7 position, and the subsequent attachment of the desired side chain at C-13. The conversion of 10-deacetylbaccatin III to various taxanes is a well-established pathway in taxane chemistry. nih.govvt.edunih.gov

The epimerization of the C-7 hydroxyl group in taxanes is highly dependent on the reaction conditions. Several factors have been identified to significantly influence the rate and extent of this stereochemical inversion.

Base Catalysis : The epimerization is predominantly a base-catalyzed process. nih.gov Various bases have been shown to promote this reaction, including 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and sodium hydride (NaH). researchgate.net The reaction mechanism is believed to proceed through a retroaldol/aldol pathway, initiated by the deprotonation of the C-7 hydroxyl group. nih.gov

pH : The rate of epimerization is pH-dependent, with increased rates observed in basic aqueous solutions. nih.gov There is no evidence to suggest that the reaction is catalyzed by acidic conditions. nih.gov

Influence of the C-10 Acetyl Group : The presence or absence of an acetyl group at the C-10 position has a notable effect on the epimerization rate. Studies have indicated that the removal of the C-10 acetyl group leads to an increase in the epimerization rate in basic aqueous solutions. nih.gov

Temperature : Temperature is another critical factor that can affect the kinetics of the epimerization reaction. nih.gov

| Parameter | Condition | Effect on C-7 Epimerization |

| Catalyst | Base (e.g., DBU, NaH) | Promotes epimerization |

| pH | Basic | Increases rate of epimerization |

| C-10 Substituent | Deacetyl | Increases rate of epimerization |

| Temperature | Elevated | Can influence reaction kinetics |

Strategies for Selective Synthesis and Minimizing Epimerization

Controlling the stereochemistry at the C-7 position is a critical aspect of taxane synthesis, as the biological activity of these compounds can be highly dependent on their stereochemical configuration. Strategies have been developed to either selectively promote the formation of the 7-epi isomer or to minimize its formation when the 7-β-hydroxy epimer is the desired product.

Strategies for Selective Synthesis of 7-Epi Taxanes:

The selective synthesis of 7-epi taxanes can be achieved by carefully controlling the reaction conditions to favor the epimerization process. This typically involves the use of strong, non-nucleophilic bases and optimizing the reaction time and temperature. For instance, treatment of a 7-β-hydroxy taxane with a base like DBU in an appropriate solvent can effectively drive the equilibrium towards the more thermodynamically stable 7-α-hydroxy (7-epi) isomer. researchgate.net

Strategies for Minimizing Epimerization:

When the 7-β-hydroxy configuration is the desired stereochemistry, it is crucial to avoid conditions that promote epimerization. Key strategies to minimize the formation of the 7-epi isomer include:

Avoiding Basic Conditions : Since epimerization is base-catalyzed, carrying out reactions under neutral or acidic conditions can effectively prevent this side reaction.

Use of Protecting Groups : The C-7 hydroxyl group can be protected with a suitable protecting group prior to subjecting the molecule to basic conditions. This prevents the deprotonation of the C-7 hydroxyl group, thereby inhibiting the retro-aldol reaction that leads to epimerization.

Reaction Temperature and Time : Careful control of the reaction temperature and minimizing the reaction time can also help to reduce the extent of epimerization, particularly in reactions where the use of basic reagents is unavoidable.

| Strategy | Approach | Outcome |

| Selective Synthesis of 7-Epi Isomer | Treatment with a strong, non-nucleophilic base (e.g., DBU) | Favors formation of the thermodynamically more stable 7-epi isomer |

| Minimizing Epimerization | Maintaining neutral or acidic reaction conditions | Prevents base-catalyzed epimerization |

| Minimizing Epimerization | Protection of the C-7 hydroxyl group | Blocks the initiation of the epimerization mechanism |

| Minimizing Epimerization | Optimization of reaction time and temperature | Reduces the extent of undesired epimerization |

Molecular and Cellular Pharmacology of 7 Epi 10 Deacetyltaxol

Cytotoxicity and Antiproliferative Activities in Cancer Cell Lines

7-Epi-10-deacetyltaxol has demonstrated significant potential as a cytotoxic agent against several human cancer cell lines. Its ability to inhibit cell proliferation is a key indicator of its anticancer capabilities, with its efficacy varying across different types of cancer cells.

Research has established the cytotoxic effects of this compound on the HeLa human cervical cancer cell line. However, there are notable discrepancies in the reported potency of the compound. Some studies indicate a half-maximal inhibitory concentration (IC50) of 85 μM. In contrast, other research reports a significantly lower IC50 value of 0.085 nM, suggesting a much higher potency. This wide variation highlights the need for further standardized testing to determine the precise cytotoxic profile of this compound against HeLa cells.

Table 1: Reported Cytotoxicity of this compound in HeLa Cells

| Cell Line | Reported IC50 Value |

|---|---|

| HeLa | 85 μM |

| HeLa | 0.085 nM |

Note: The significant variance in reported IC50 values may be attributable to differences in experimental protocols, compound purity, or assay conditions.

Studies utilizing this compound isolated from microbial sources, such as the endophytic fungus Pestalotiopsis microspora, have shown that the compound exhibits significant in vitro cytotoxicity against the human hepatocellular carcinoma cell line, HepG2. nih.govresearchgate.net The antiproliferative activity is dose-dependent, leading to a reduction in the viability of HepG2 cells. nih.gov This cytotoxic effect is closely linked to the compound's ability to induce programmed cell death, or apoptosis, in these cancer cells. nih.govresearchgate.net

While the effects of this compound on HeLa and HepG2 cells are documented, comprehensive research on its antiproliferative activity against a broader range of tumor cell lines is limited. lktlabs.com Like other taxanes, it is presumed to exhibit anticancer potential by promoting the polymerization of microtubules and preventing their depolymerization, a mechanism that could theoretically be effective against various cancer types. lktlabs.com However, specific data, such as IC50 values for other common cancer cell lines like breast (e.g., MCF-7), lung, or colon cancer, are not extensively reported in the current body of scientific literature. Further investigation is required to fully characterize its spectrum of activity.

Mechanisms of Cell Death Induction

The anticancer effects of this compound are not solely due to the inhibition of proliferation but are also a direct result of its ability to actively induce cell death pathways within cancer cells. The primary mechanisms identified are the induction of apoptosis and the disruption of the cell cycle.

This compound is a potent inducer of apoptosis in HepG2 hepatocellular carcinoma cells. nih.govresearchgate.net The process is initiated in a dose-dependent manner and follows the intrinsic apoptotic pathway. nih.gov Treatment with the compound leads to hallmark morphological changes associated with apoptosis, including nuclear condensation and the fragmentation of cellular DNA. nih.govresearchgate.net

The molecular mechanism underlying this process involves several key events:

Generation of Reactive Oxygen Species (ROS): The compound stimulates a rapid increase in intracellular ROS levels. nih.gov

Modulation of Apoptotic Proteins: There is an associated increase in the Bax/Bcl-2 ratio, which signifies a shift towards a pro-apoptotic state. nih.gov

Activation of Signaling Pathways: The p38 mitogen-activated protein kinase (MAPK) pathway is activated. nih.gov

PARP Cleavage: The cleavage of poly [ADP-ribose] polymerase (PARP) is observed, a critical step in the execution phase of apoptosis. nih.gov

Table 2: Mechanistic Events in this compound-Induced Apoptosis in HepG2 Cells

| Mechanistic Event | Observation | Reference |

|---|---|---|

| Pathway | Intrinsic Apoptosis | nih.gov |

| Cellular Change | Nuclear Condensation & DNA Fragmentation | nih.govresearchgate.net |

| Oxidative Stress | Increased Reactive Oxygen Species (ROS) | nih.gov |

| Protein Regulation | Increased Bax/Bcl-2 Ratio | nih.gov |

| Signal Transduction | Activation of p38 MAPK Pathway | nih.gov |

A crucial component of the pharmacological action of this compound is its ability to interfere with the normal progression of the cell cycle. Research has demonstrated that the compound arrests HepG2 cells at the G2/M phase. nih.govresearchgate.net This phase is a critical checkpoint for cell division, and by halting the cycle here, the compound prevents cancer cells from successfully completing mitosis and proliferating. This G2/M arrest is a characteristic feature of taxane (B156437) compounds and is intrinsically linked to their mechanism of stabilizing microtubules, which are essential for forming the mitotic spindle during cell division.

Role of Reactive Oxygen Species (ROS) Generation

Research has demonstrated that this compound induces apoptotic cell death in human hepatocellular carcinoma (HepG2) cells through an intrinsic pathway that is mediated by the generation of reactive oxygen species (ROS) nih.govresearchgate.net. The induction of apoptosis in HepG2 cells by this compound is associated with a dose-dependent increase in ROS generation nih.govresearchgate.net. This suggests that the cytotoxic mechanism of this compound involves the deliberate induction of oxidative stress within the cancer cells, which in turn triggers the cascade of events leading to programmed cell death nih.govresearchgate.net.

Modulation of Apoptotic Protein Expression (e.g., Bax/Bcl-2 Ratio, PARP Cleavage)

The apoptotic activity of this compound is closely linked to its ability to modulate the expression of key proteins involved in the apoptotic pathway. In studies involving HepG2 cells, treatment with this compound led to an increased Bax/Bcl-2 ratio nih.govresearchgate.net. Bax is a pro-apoptotic protein, while Bcl-2 is an anti-apoptotic protein; an increase in this ratio is a critical indicator of a shift towards apoptosis.

Furthermore, the compound's activity is associated with the cleavage of Poly (ADP-ribose) polymerase (PARP) nih.govresearchgate.net. PARP is a protein involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. This evidence confirms that this compound activates the downstream execution phase of apoptosis. In addition to its effects on HepG2 cells, the related compound 7-Epitaxol has been shown to induce apoptosis in head and neck squamous cell carcinoma (HNSCC) cells by increasing the expression of pro-apoptotic proteins like Bax and Bak, while decreasing the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL nih.gov.

| Protein Target | Effect of this compound | Cell Line | Reference |

|---|---|---|---|

| Bax/Bcl-2 Ratio | Increased | HepG2 | nih.govresearchgate.net |

| PARP | Cleavage | HepG2 | nih.govresearchgate.net |

| Bax, Bak | Increased Expression | HNSCC | nih.gov |

| Bcl-2, Bcl-xL | Decreased Expression | HNSCC | nih.gov |

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., p38 MAPK)

The molecular mechanism of this compound-induced apoptosis also involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway nih.govresearchgate.net. Specifically, its pro-apoptotic effect in HepG2 cells is associated with the p38 MAPK protein nih.govresearchgate.net. The activation of the p38 MAPK pathway is a key signaling event that contributes to the induction of apoptosis in response to cellular stress, including that induced by chemotherapeutic agents nih.govresearchgate.net.

In contrast, studies on the closely related compound 7-Epitaxol in HNSCC cells have shown that it can also exert its effects by suppressing the phosphorylation of a different MAPK pathway component, ERK1/2 nih.gov. This suggests that the modulation of MAPK signaling by these taxane derivatives may be cell-type specific.

Enzyme Inhibition and Other Biological Activities

α-Glucosidase Inhibitory Activity

Beyond its anticancer properties, this compound has been identified as an inhibitor of the enzyme α-glucosidase caymanchem.com. Research has determined its half-maximal inhibitory concentration (IC50) to be 48.8 µM caymanchem.com. α-Glucosidase is an enzyme responsible for breaking down carbohydrates into glucose in the small intestine. Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia, a key concern in type 2 diabetes.

| Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|

| α-Glucosidase | 48.8 µM | caymanchem.com |

Other Pharmacological Effects

The primary pharmacological effect of this compound is its cytotoxic activity against various cancer cell lines. It has shown potent cytotoxicity against HeLa (human cervical cancer) cells with an IC50 value of 0.085 nM caymanchem.com. In HepG2 cells, it not only induces apoptosis but also causes cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation nih.govresearchgate.net.

Like other taxanes, it is believed that this compound exhibits its anticancer potential by promoting the polymerization of microtubules and preventing their depolymerization lktlabs.com. This stabilization of microtubules disrupts the normal dynamic process of the cellular cytoskeleton, which is essential for mitosis, leading to cell cycle arrest and ultimately cell death.

Structure Activity Relationship Sar Studies of 7 Epi 10 Deacetyltaxol and Its Analogs

Impact of the C-7 Epimerization on Biological Activity

The orientation of the hydroxyl group at the C-7 position of the baccatin (B15129273) III core is a critical determinant of a taxane's biological efficacy. In the parent compound, paclitaxel (B517696), this hydroxyl group is in the β-configuration. The epimerization to the α-configuration, as seen in 7-Epi-10-deacetyltaxol, has been a subject of considerable study.

Research on paclitaxel and its analogs has demonstrated that epimerization at the C-7 position generally leads to a reduction in cytotoxic activity. For instance, 7-epipaclitaxel, while still biologically active, exhibits a diminished capacity to promote microtubule assembly compared to paclitaxel. This suggests that the natural β-configuration of the C-7 hydroxyl group is favored for optimal interaction with the microtubule binding site. The change in stereochemistry to the α-position in this compound is therefore expected to similarly influence its biological activity. While direct comparative studies with 10-deacetyltaxol (B21601) are limited, the established trend for other taxane (B156437) pairs suggests that the epi-conformation results in a less potent compound.

| Compound | Cell Line | IC50 Value |

|---|---|---|

| This compound | HeLa | 85 µM |

Role of the C-10 Deacetylation in Pharmacological Profile

The presence of an acetyl group at the C-10 position is another key structural feature of paclitaxel. In this compound, this position is deacetylated, bearing a hydroxyl group instead. The role of the C-10 acetate (B1210297) has been extensively investigated through the synthesis and biological evaluation of numerous C-10 modified paclitaxel analogs.

Interestingly, the removal of the C-10 acetyl group has been shown to increase the rate of epimerization at the C-7 position in basic aqueous solutions nih.gov. This chemical interplay between the two positions highlights the integrated nature of the taxane structure. From a pharmacological standpoint, while the C-10 deacetylation does not eliminate activity, it can modulate the potency of the compound. The precise effect on this compound's profile would be best understood through direct comparison with 7-epipaclitaxel, though such data is not widely available.

Comparative SAR Analysis with Paclitaxel and Other Taxanes

To fully appreciate the structure-activity relationship of this compound, it is instructive to compare its structural features and biological activity with those of clinically established taxanes like paclitaxel and docetaxel (B913).

Paclitaxel possesses the ideal combination of a β-hydroxyl group at C-7 and an acetyl group at C-10 for high potency. Docetaxel, another prominent anticancer taxane, differs from paclitaxel at the C-10 position (where it has a hydroxyl group, similar to deacetylated taxanes) and on the C-13 side chain. The high activity of docetaxel demonstrates that the C-10 acetyl group is not an absolute requirement for potent microtubule-stabilizing and cytotoxic effects.

The combined effect of C-7 epimerization and C-10 deacetylation in this compound results in a molecule with significantly attenuated cytotoxicity compared to paclitaxel. The IC50 value of 85 μM for this compound in HeLa cells is several orders of magnitude higher than the nanomolar IC50 values typically reported for paclitaxel and docetaxel against various cancer cell lines. This comparative analysis strongly suggests that while the core taxane skeleton of this compound retains the potential for biological activity, the specific combination of an α-hydroxyl at C-7 and a hydroxyl group at C-10 leads to a substantial decrease in its efficacy.

| Compound | Modification from Paclitaxel | General Impact on Cytotoxicity |

|---|---|---|

| This compound | C-7 Epimerization and C-10 Deacetylation | Significantly Reduced |

| Paclitaxel | - | High |

| Docetaxel | C-10 Deacetylation and C-13 side chain modification | High |

| 10-deacetyltaxol | C-10 Deacetylation | Slightly Reduced |

| 7-epipaclitaxel | C-7 Epimerization | Reduced |

Chemical Modifications and Their Effects on Efficacy

Given the reduced biological activity of this compound, it could be considered a scaffold for further chemical modifications to potentially enhance its efficacy. While research specifically utilizing this compound as a starting material for analog synthesis is not extensively documented, the wealth of knowledge from SAR studies on paclitaxel and other taxanes provides a roadmap for such endeavors.

Potential modifications could target several key positions:

Re-esterification at C-10: Introducing different acyl groups at the C-10 position could modulate the molecule's lipophilicity and electronic properties, potentially leading to improved interactions with the biological target or enhanced cellular uptake.

Modification of the C-13 side chain: The N-benzoyl-β-phenylisoserine side chain at C-13 is crucial for activity. Alterations to the benzoyl or phenyl groups can have a significant impact on potency and could be explored to compensate for the suboptimal stereochemistry at C-7.

Derivatization of the C-7 hydroxyl group: While in the less favorable α-configuration, the C-7 hydroxyl group could be a handle for attaching other functional groups. For example, the introduction of small, non-polar groups might alter the conformation of the baccatin core in a way that improves its binding affinity.

It is important to note that any synthetic strategy would need to be carefully designed to avoid unwanted side reactions, given the multifunctional nature of the taxane skeleton. The ultimate goal of such chemical modifications would be to identify novel analogs with a more favorable therapeutic index than the parent this compound.

Analytical Methodologies for 7 Epi 10 Deacetyltaxol Research

Isolation and Purification Techniques

The initial step in researching 7-Epi-10-deacetyltaxol often involves its extraction from natural sources, such as the bark or needles of yew trees (Taxus species), or from semi-synthetic reaction mixtures. Following extraction, rigorous purification is necessary to isolate the compound from a complex matrix of other taxanes and plant metabolites.

Column chromatography is an indispensable technique for the preparative separation and purification of this compound. The choice of stationary and mobile phases is critical and is tailored to the polarity of the taxanes being separated.

Reversed-Phase Chromatography: This is a commonly employed method for separating taxane (B156437) analogues. In this technique, a non-polar stationary phase, such as C18-bonded silica, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. A large-scale process for isolating taxol and this compound has been developed utilizing a preparative C18 column. This approach leverages the different affinities of the various taxanes for the stationary phase to achieve separation as the mobile phase composition is adjusted.

Normal-Phase Chromatography: This method uses a polar stationary phase, like silica gel, with a non-polar mobile phase (e.g., chloroform-methanol mixtures). Normal-phase chromatography can be used as a complementary step to reversed-phase techniques for further purification. For instance, after an initial separation, fractions containing a mixture of taxanes can be subjected to chromatography on a silica gel column to isolate individual compounds like 10-deacetyltaxol (B21601) from other components.

Multi-step chromatographic schemes are often developed for industrial-scale purification. For example, a process for purifying the related precursor 10-deacetylpaclitaxel involves initial elution on a resin column, followed by purification on a normal-phase column, and a final polishing step using reversed-phase preparative chromatography with an ODS (octadecylsilane) solid phase.

Characterization and Structural Confirmation Methods

Once isolated, the precise chemical structure of this compound must be unequivocally confirmed. This is accomplished through a combination of powerful spectroscopic and analytical methods.

Spectroscopic techniques provide detailed information about the molecular weight, elemental composition, and the intricate arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the complex three-dimensional structure of taxanes. Both ¹H-NMR and ¹³C-NMR experiments are conducted to assign the chemical shifts of all hydrogen and carbon atoms in the molecule. These assignments are fundamental for confirming the identity of this compound and distinguishing it from its isomers, such as 10-deacetyltaxol and 7-epitaxol. Specific NMR assignment studies have been published for this compound, providing a reference for its structural confirmation.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental formula of the compound with high accuracy. When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and specific tool for both identification and quantification. Tandem mass spectrometry (LC-MS-MS) can provide structural information by analyzing the fragmentation patterns of the parent ion. This technique is sensitive enough to identify and quantify taxoids, including 10-deacetyltaxol, in complex biological matrices like postmortem body fluids.

The structures of taxoids isolated from natural sources, such as Taxus wallichiana, are routinely elucidated through the combined interpretation of various spectroscopic data, including MS and NMR.

X-ray diffraction analysis, or X-ray crystallography, is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This method provides definitive proof of a compound's stereochemistry and conformation. While X-ray crystallography has been used to confirm the structures of many taxane analogues, specific crystal structure data for this compound is not widely available in published literature. However, the application of this technique to closely related taxanes underpins the structural understanding of the entire class of compounds.

Quantitative Analysis and Detection Methods

Accurate and precise quantification of this compound is essential for quality control of plant extracts and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) is the primary method for the quantitative analysis of this compound and other related taxanes. The technique offers high resolution, sensitivity, and reproducibility.

Methodology: A typical analysis is performed using a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where taxanes exhibit strong absorbance (around 227 nm).

Validation: Validated HPLC methods are crucial for ensuring the reliability of the results. Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). For instance, a validated HPLC method for paclitaxel (B517696) and its related substances, including 10-deacetylpaclitaxel and 7-epipaclitaxel, demonstrated good precision with relative standard deviation (RSD) values below 6.0%. Another developed RP-HPLC method for six taxoids, including this compound, showed satisfactory precision (RSD < 2.61%), repeatability (RSD < 2.92%), and recovery (95.19–104.47%).

The table below summarizes typical parameters for an HPLC method used in the analysis of taxoids.

| Parameter | Details |

| Column | Reversed-Phase C18 or Pentafluorophenyl (PFP) |

| Mobile Phase | Gradient elution with Acetonitrile and Water |

| Flow Rate | Typically 1.0 - 2.0 mL/min |

| Detection | UV at ~227 nm |

| Column Temperature | Controlled, e.g., 25-35 °C |

| Injection Volume | 10 - 20 µL |

This robust analytical technique is reliably used for the quality control of Taxus species and for stability-indicating assays of pharmaceutical products containing taxanes.

High-Performance Liquid Chromatography (HPLC)

Reversed-Phase HPLC for Simultaneous Taxoid Determination

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the separation and quantification of taxanes, including this compound. This method is essential for analyzing complex mixtures containing multiple structurally similar taxoids. The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile. nih.gov

The method's high resolution allows for the separation of this compound from other closely related taxanes such as paclitaxel, 10-deacetyltaxol, and cephalomannine. nih.gov A validated HPLC method for paclitaxel and its related substances demonstrated the capability to separate major degradation products, including 7-epipaclitaxel and 10-deacetylpaclitaxel, which are structurally analogous to the epimer and deacetylated form of the target compound. nih.gov Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength around 227 nm, where taxanes exhibit strong absorbance. nih.gov For enhanced sensitivity and structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS), which allows for the simultaneous identification and quantification of various taxoids in complex biological samples. nih.gov

Table 1: Example of RP-HPLC Conditions for Taxoid Analysis This table is a composite example based on typical methodologies.

| Parameter | Specification | Source |

| Column | Agilent Eclipse XDB-C18 (150×4.6 mm, 3.5 µm) or Kinetex C18 | nih.govnih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water | nih.gov |

| Flow Rate | ~1.2 mL/min | nih.gov |

| Column Temperature | 40°C | nih.gov |

| Detection | UV at 227 nm | nih.gov |

| Injection Volume | 10-20 µL | N/A |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and purification of this compound. analyticaltoxicology.comdergipark.org.tr It is particularly useful for initial screening of plant or fungal extracts, monitoring the progress of chemical reactions, and for preparative isolation of the compound. analyticaltoxicology.com In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica gel), and the plate is developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. dergipark.org.tr

For taxanes, a common mobile phase system consists of a mixture of a nonpolar solvent like hexane or dichloromethane and a more polar solvent such as ethyl acetate (B1210297) or methanol. After development, the separated spots can be visualized under UV light (often at 254 nm) if the compound is UV-active, or by spraying with a visualizing reagent that reacts with the taxanes to produce colored spots. nih.gov While primarily a qualitative technique, TLC can be made quantitative through the use of a densitometer, which measures the intensity of the spots. dergipark.org.trnih.gov

Bioanalytical Assays for Cellular Activity Evaluation

To investigate the biological effects of this compound at the cellular level, a suite of bioanalytical assays is employed. These assays provide critical insights into the compound's mechanism of action, particularly its effects on cell division, apoptosis (programmed cell death), and the expression of key regulatory proteins.

DAPI Staining for Nuclear Morphology and Chromatin Changes

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. betalifesci.com DAPI staining is a fundamental technique used to visualize cell nuclei and assess changes in nuclear morphology that are characteristic of apoptosis. betalifesci.comnih.gov In healthy cells, DAPI staining reveals a uniformly fluorescent, regularly shaped nucleus. However, upon treatment with an apoptosis-inducing agent like this compound, cells undergo distinct nuclear changes. nih.gov These changes include chromatin condensation, where the chromatin compacts into dense masses, and nuclear fragmentation, where the nucleus breaks into smaller bodies. nih.govscispace.com

In a study involving human hepatocellular carcinoma (HepG2) cells, treatment with this compound produced by the fungus Pestalotiopsis microspora led to significant, dose-dependent changes in nuclear morphology. nih.govresearchgate.net As observed by fluorescence microscopy, control cells showed uniform nuclear fluorescence, whereas treated cells exhibited chromatin condensation and nuclear pyknosis (shrinking). nih.govresearchgate.net

Table 2: Apoptosis in HepG2 Cells Induced by Fungal this compound (as assessed by DAPI Staining)

| Concentration of Fungal EDT | Percentage of Apoptotic Cells |

| Control | Not specified (baseline) |

| 32.1 µM | 26.32% |

| 62.4 µM | 59.03% |

| 128.4 µM | 77.32% |

| Data sourced from Subban et al., 2017. nih.gov |

Western Blot Analysis for Protein Expression

Western blot analysis is a key technique used to detect and quantify the expression levels of specific proteins within a cell. This method is crucial for elucidating the molecular pathways affected by this compound. The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target proteins.

Research has shown that this compound induces apoptosis in HepG2 cells, a process associated with changes in the expression of apoptosis-regulating proteins. nih.gov Western blot analysis can be used to measure the levels of proteins in the Bcl-2 family, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction. nih.gov Furthermore, this technique is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), another indicator of apoptosis executed by caspases. nih.govnih.gov Studies on the related compound 7-Epitaxol have also utilized Western blotting to analyze its impact on cell cycle control proteins like cyclins and cyclin-dependent kinases (CDKs). nih.gov

Table 3: Target Proteins in Cellular Analysis of Taxoid Effects This table lists proteins commonly analyzed by Western Blot to study the effects of taxoids like this compound.

| Protein Category | Specific Proteins Analyzed | Associated Cellular Process | Source |

| Apoptosis Regulators | Bax, Bcl-2, Cleaved PARP, Caspases | Apoptosis | nih.govnih.gov |

| Cell Cycle Regulators | Cyclin A, Cyclin B, CDK2, CDK4 | Cell Cycle Progression | nih.gov |

| Death Receptors | Fas, DR5 | Extrinsic Apoptosis Pathway | nih.gov |

Flow Cytometry for Cell Cycle and Apoptosis Parameters

Flow cytometry is a sophisticated technique that allows for the rapid, multi-parametric analysis of individual cells within a population. researchgate.net It is indispensable for quantitatively evaluating the effects of compounds like this compound on the cell cycle and apoptosis. nih.govbdbiosciences.com

For cell cycle analysis, cells are treated, fixed, and stained with a fluorescent dye (e.g., propidium iodide) that intercalates into DNA. The fluorescence intensity of each cell is directly proportional to its DNA content. Flow cytometry analysis then reveals the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.net Research demonstrated that this compound treatment caused an arrest of HepG2 cells in the G2/M phase of the cell cycle. nih.gov

To quantify apoptosis, flow cytometry is often used with Annexin V and propidium iodide (PI) co-staining. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. bdbiosciences.com PI is a membrane-impermeable dye that only enters cells with compromised membrane integrity (late apoptotic or necrotic cells). This dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). nih.gov

Role as Reference Standard in Taxane Analysis and Quality Control Applications

This compound serves as a critical reference standard in analytical chemistry and pharmaceutical quality control. A reference standard is a highly purified compound against which other samples are compared for purposes of identification and quantification. Given its structural similarity to paclitaxel and its presence as a related substance or impurity in taxane-based products, having a pure standard of this compound is essential. nih.govlktlabs.com

In quality control applications, this compound is used to:

Identify Impurities: During the analysis of paclitaxel or other taxane active pharmaceutical ingredients (APIs) and finished products, this compound is used to confirm the identity of impurity peaks in chromatograms (e.g., HPLC). nih.gov

Quantify Impurities: By creating a calibration curve with the reference standard, the exact amount of this compound present as an impurity or degradation product in a sample can be accurately determined.

Validate Analytical Methods: It is used during the validation of analytical methods to demonstrate the method's specificity, linearity, accuracy, and precision for detecting and quantifying this specific taxoid. nih.gov

Commercial suppliers provide this compound as an analytical standard with a specified high purity (e.g., ≥98%), ensuring its suitability for these demanding applications. lktlabs.comlgcstandards.com

Preclinical Research and Therapeutic Potential of 7 Epi 10 Deacetyltaxol

In Vitro Efficacy in Diverse Cancer Models

7-Epi-10-deacetyltaxol, a derivative of paclitaxel (B517696), has demonstrated notable anticancer properties in various preclinical in vitro studies. caymanchem.com Its efficacy has been evaluated against several human cancer cell lines, revealing significant cytotoxic effects. The compound has been shown to be cytotoxic to HeLa (cervical cancer) cells, with one study reporting an IC50 value of 0.085 nM. caymanchem.com Another source, however, indicates an IC50 of 85 μM for the same cell line. medchemexpress.commedchemexpress.com

Research has also highlighted its activity in human hepatocellular carcinoma. In studies using the HepG2 cell line, this compound was found to induce apoptosis (programmed cell death) and DNA fragmentation in a manner dependent on its concentration. caymanchem.comnih.gov The underlying mechanism for this apoptotic induction in HepG2 cells involves the generation of reactive oxygen species (ROS) and the activation of the p38-mitogen activated protein kinase (MAPK) pathway. nih.gov Furthermore, the compound was observed to cause an arrest of the HepG2 cells in the G2/M phase of the cell cycle. nih.gov

The following table summarizes the reported in vitro efficacy of this compound in different cancer models.

| Cell Line | Cancer Type | Reported IC50 | Observed Effects |

|---|---|---|---|

| HeLa | Cervical Cancer | 0.085 nM caymanchem.com / 85 μM medchemexpress.commedchemexpress.com | Cytotoxicity |

| HepG2 | Hepatocellular Carcinoma | Not specified | Induces apoptosis, DNA fragmentation, and G2/M cell cycle arrest caymanchem.comnih.gov |

Comparison of Efficacy and Safety Profile with Established Taxanes (e.g., Paclitaxel, Docetaxel)

While this compound is a taxane (B156437) diterpenoid and a derivative of paclitaxel, its efficacy and safety profile presents certain distinctions when compared to established taxanes like paclitaxel and docetaxel (B913). caymanchem.com Paclitaxel and docetaxel are cornerstones in the treatment of various cancers, including breast, ovarian, and lung cancer. nih.govbsb-muenchen.de They function by stabilizing microtubules, which disrupts cell division and leads to cell death. nih.gov

Preclinical comparisons have revealed differences between paclitaxel and docetaxel themselves; for instance, docetaxel has shown a greater affinity for the β-tubulin-binding site and more potent induction of apoptosis in some models. hospitalpharmacyeurope.com this compound is considered a prodrug of paclitaxel and shares a similar mechanism of action. biosynth.com As a metabolite of paclitaxel, 7-Epitaxol (a closely related epimer) is noted to be more thermodynamically stable and potentially more cytotoxic to cancer cells than the parent compound. nih.gov

The table below offers a comparative overview of the characteristics of these three taxanes based on available preclinical data.

| Feature | This compound | Paclitaxel | Docetaxel |

|---|---|---|---|

| Primary Source | Found in Taxus species; derivative of paclitaxel caymanchem.com | Naturally occurring in the Pacific yew tree (Taxus brevifolia) nih.gov | Semi-synthetic analogue of paclitaxel semanticscholar.org |

| Mechanism of Action | Similar to paclitaxel, microtubule stabilization biosynth.com | Promotes microtubule assembly and stabilization, leading to mitotic arrest bsb-muenchen.denih.gov | Greater affinity for β-tubulin binding site compared to paclitaxel hospitalpharmacyeurope.com |

| Preclinical Efficacy | Potent apoptotic activity in cell culture biosynth.com | Potent antitumour activity in various cancer models nih.gov | Higher intracellular concentrations and slower efflux from tumor cells compared to paclitaxel hospitalpharmacyeurope.com |

| Preclinical Safety Profile | Data is limited; requires further investigation. | Distinct safety profile from docetaxel, particularly concerning neurotoxicity and myelosuppression. nih.govnih.gov | Distinct safety profile from paclitaxel, with different patterns of hematological toxicity and fluid retention. nih.govnih.gov |

Future Directions in Therapeutic Development

The therapeutic potential of this compound warrants further investigation and development. Future research is likely to focus on several key areas to optimize its anticancer activity and translate preclinical findings into clinical applications.

One primary direction is the exploration of combination therapies . The synergistic potential of this compound with other cytotoxic agents or targeted therapies could lead to more effective treatment regimens. Such combinations could enhance efficacy, overcome potential resistance mechanisms, and allow for dose reductions that may mitigate toxicity.

Another significant avenue is the development of advanced drug delivery systems . Like other taxanes, this compound has poor water solubility. Encapsulating the compound in novel formulations such as nanoparticles, liposomes, or peptide-drug conjugates could improve its pharmacokinetic profile, increase its delivery to tumor tissues, and reduce systemic exposure. mdpi.com The field of conjugated drugs is continually advancing, offering sophisticated methods to deliver cytotoxic payloads more directly to cancer cells. mdpi.com

Furthermore, the synthesis of novel analogues and derivatives based on the this compound scaffold is a promising strategy. By modifying the chemical structure, researchers can aim to create new compounds with enhanced potency, greater stability, improved solubility, or a more favorable safety profile. This approach has been successful in the development of other taxanes and remains a key strategy in cancer drug discovery.

Finally, comprehensive in vivo studies are essential to fully characterize the compound's efficacy, pharmacokinetics, and toxicology in animal models. These studies are a critical prerequisite for any potential progression into clinical trials to determine its ultimate therapeutic value in treating human cancers.

Q & A

Q. What are the primary mechanisms of action of 7-Epi-10-deacetyltaxol in cancer models?

- Answer: this compound induces apoptosis in cancer cells via concentration-dependent mechanisms. Microscopic observations (e.g., nuclear condensation, membrane blebbing) and flow cytometry data demonstrate increased apoptotic rates (e.g., 128.4 μM treatment induced ~50% apoptosis in HepG2 cells). Fluorescent dyes like Annexin V/PI are critical for distinguishing early/late apoptotic stages .

Q. What are the common natural sources or synthetic routes for isolating this compound?

- Answer: The compound is primarily isolated from endophytic fungi such as Pestalotiopsis microspora. Structural analogs (e.g., 7-Epi-Taxol) are derived via semi-synthetic modifications of taxane diterpenoids. HPLC with fluorinated phases (e.g., C18 columns) and NMR are standard for purification and structural validation .

Advanced Research Questions

Q. How can researchers optimize molecular docking studies to evaluate this compound's binding to mTOR?

- Answer: Use docking software (e.g., AutoDock Vina) with mTOR’s crystal structure (PDB ID: 4JSV). Validate binding poses via MD simulations and compare binding energies with paclitaxel analogs. Critical parameters include grid box size (covering the ATP-binding site), Lamarckian genetic algorithms, and clustering analysis to identify dominant conformations .

Q. What experimental design considerations are critical for assessing concentration-dependent apoptosis induction by this compound?

- Answer:

- Dose Range: Test logarithmic concentrations (e.g., 32.1–128.4 μM) to capture EC50 values.

- Controls: Include untreated cells and positive controls (e.g., staurosporine).

- Replicates: Perform triplicate experiments to ensure statistical power (p < 0.05, ANOVA).

- Assays: Combine microscopy (morphological changes) with flow cytometry (quantitative apoptosis rates) .

Q. How should contradictory cytotoxicity data across different cancer cell lines be analyzed methodologically?

- Answer:

- Cell Line Profiling: Compare IC50 values in panels (e.g., NCI-60) to identify selectivity patterns.

- Mechanistic Studies: Assess differences in drug uptake (e.g., ABC transporter expression) or apoptosis pathway mutations (e.g., p53 status).

- Statistical Rigor: Use Tukey’s HSD test to resolve variability and report confidence intervals. For example, low cytotoxicity in MCF-7 cells may stem from estrogen receptor-mediated resistance .

Q. What analytical techniques are recommended for structural elucidation of this compound analogs?

- Answer:

- Chromatography: Reverse-phase HPLC with UV/FLD detection (e.g., λ = 227 nm) for purity assessment.

- Spectroscopy: High-resolution MS (HRMS) for molecular formula confirmation and 2D NMR (COSY, HSQC) for stereochemical assignments.

- Data Reporting: Follow IUPAC guidelines for taxane nomenclature and SI units for quantitative data .

Methodological Best Practices

Q. How to ensure reproducibility in apoptosis assays for this compound?

- Answer:

- Standardize Protocols: Adopt published apoptosis guidelines (e.g., NCCLS).

- Quality Control: Use certified cell lines (e.g., ATCC) and validate dye lots (e.g., Annexin V-FITC).

- Data Transparency: Report raw apoptosis percentages, gating strategies, and instrument settings (e.g., flow cytometry voltage) .

Q. What statistical approaches are essential for analyzing dose-response relationships?

- Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error Bars: Represent SEM or SD for ≥3 replicates.

- Significance Thresholds: Define p-values a priori (e.g., p < 0.05) and adjust for multiple comparisons .

Tables

Table 1: Key Cytotoxicity Findings for this compound

| Cell Line | IC50 (μM) | Apoptosis Rate (%) | Reference |

|---|---|---|---|

| HepG2 | 64.2 | 35.2 ± 2.1 | |

| MCF-7 | >200 | <10 | |

| SGC-7901 | >200 | <10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.